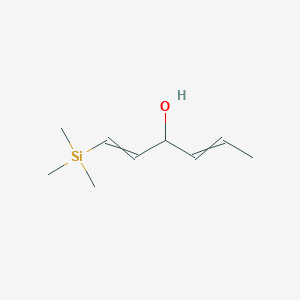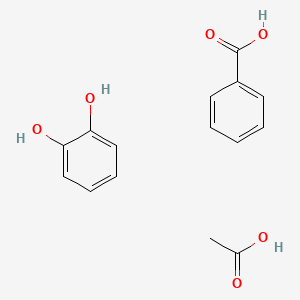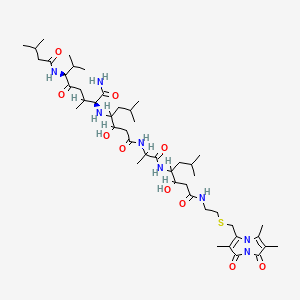
Pepstatin-baet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pepstatin-baet is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The sequence of this compound is Isovaleryl-Valine-Valine-Statine-Alanine-Statine. It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pepstatin-baet is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps. The key steps include:
- Protection of the amino group of statine.
- Coupling of protected statine with other amino acids like valine and alanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
- Deprotection of the amino groups to yield the final hexapeptide .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Actinomyces species. The fermentation broth is extracted, and the compound is purified using chromatographic techniques. The purified compound is then subjected to crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pepstatin-baet undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in statine can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under basic conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
Pepstatin-baet has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanism of aspartyl proteases.
Biology: Used to inhibit protease activity in various biological assays.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity, such as cancer and Alzheimer’s disease.
Industry: Used in the production of protease inhibitor cocktails for research and industrial applications
Mécanisme D'action
Pepstatin-baet exerts its effects by binding to the active site of aspartyl proteases, thereby inhibiting their activity. The binding involves hydrogen bonding and hydrophobic interactions with the enzyme. The inhibition is competitive, meaning that this compound competes with the substrate for binding to the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pepstatin A: Another potent inhibitor of aspartyl proteases with a similar structure.
Bestatin: An inhibitor of aminopeptidases.
Uniqueness
Pepstatin-baet is unique due to its high potency and specificity for aspartyl proteases. It contains the unusual amino acid statine, which is responsible for its inhibitory activity. This makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
80562-33-0 |
|---|---|
Formule moléculaire |
C46H78N8O10S |
Poids moléculaire |
935.2 g/mol |
Nom IUPAC |
(2S,6S)-2-[[3-hydroxy-1-[[1-[[3-hydroxy-6-methyl-1-oxo-1-[2-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methylsulfanyl]ethylamino]heptan-4-yl]amino]-1-oxopropan-2-yl]amino]-6-methyl-1-oxoheptan-4-yl]amino]-3,7-dimethyl-6-(3-methylbutanoylamino)-5-oxooctanamide |
InChI |
InChI=1S/C46H78N8O10S/c1-23(2)16-32(50-42(43(47)61)27(9)19-37(57)41(26(7)8)52-39(59)18-25(5)6)36(56)21-40(60)49-30(12)44(62)51-33(17-24(3)4)35(55)20-38(58)48-14-15-65-22-34-29(11)46(64)54-45(63)28(10)31(13)53(34)54/h23-27,30,32-33,35-36,41-42,50,55-56H,14-22H2,1-13H3,(H2,47,61)(H,48,58)(H,49,60)(H,51,62)(H,52,59)/t27?,30?,32?,33?,35?,36?,41-,42-/m0/s1 |
Clé InChI |
BHOCECSLAJLHGP-XFNYOZPQSA-N |
SMILES isomérique |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C |
SMILES canonique |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


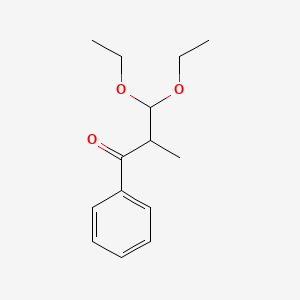

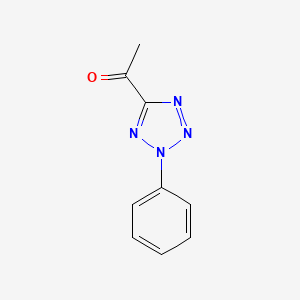
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
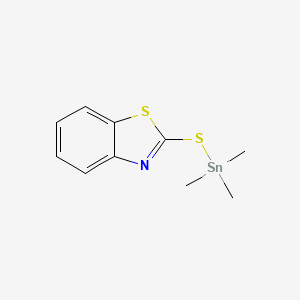

![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
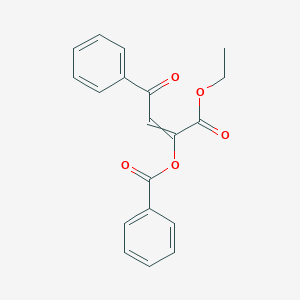
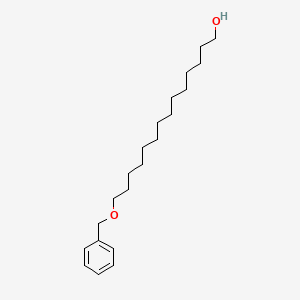
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)


